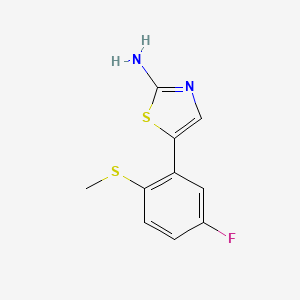

5-(5-Fluoro-2-(methylthio)phenyl)thiazol-2-amine

Description

5-(5-Fluoro-2-(methylthio)phenyl)thiazol-2-amine is a thiazole derivative featuring a 2-aminothiazole core substituted with a fluorinated and methylthio-containing phenyl group at the 5-position.

Thiazole-2-amines are synthetically accessible via cyclization reactions involving thiourea and substituted ketones or aldehydes . The structural versatility of this scaffold allows for modifications that fine-tune pharmacological properties, making it a focus of medicinal chemistry research.

Properties

Molecular Formula |

C10H9FN2S2 |

|---|---|

Molecular Weight |

240.3 g/mol |

IUPAC Name |

5-(5-fluoro-2-methylsulfanylphenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C10H9FN2S2/c1-14-8-3-2-6(11)4-7(8)9-5-13-10(12)15-9/h2-5H,1H3,(H2,12,13) |

InChI Key |

SWBRYNUJBRFXLY-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=C(C=C1)F)C2=CN=C(S2)N |

Origin of Product |

United States |

Preparation Methods

Preparation of α-Haloaryl Ketone Precursors

The first critical step involves synthesizing the α-bromo or α-chloro ketone intermediate with the 5-fluoro-2-(methylthio)phenyl substituent. This is typically achieved by:

- Starting from the corresponding substituted acetophenone or benzoyl derivatives.

- Bromination or chlorination at the α-position using bromine (Br2) or N-bromosuccinimide (NBS) in chloroform or other inert solvents.

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| α-Halogenation | 5-Fluoro-2-(methylthio)acetophenone + Br2 or NBS | CHCl3, room temperature | 2-bromo-5-fluoro-1-(methylthio)phenylethanone |

This intermediate is essential for subsequent cyclization with thiourea derivatives.

Cyclocondensation with Thiourea or Thioamides (Hantzsch Thiazole Synthesis)

The α-haloaryl ketone is reacted with thiourea or substituted thioamides under reflux in ethanol or methanol to afford the 2-aminothiazole ring.

- The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-haloketone, followed by cyclization and elimination of halide.

- The amino group at the 2-position of thiazole is introduced from the thiourea.

| Step | Reactants | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Cyclocondensation | α-Haloaryl ketone + Thiourea | Ethanol or Methanol | Reflux (80-90°C) | 30-60 min | 60-75% |

This method was employed successfully for various 2-aminothiazole derivatives with good yields and purity.

Functional Group Modifications on Phenyl Ring

- The methylthio group (–SCH3) on the phenyl ring is usually introduced prior to α-halogenation, often by nucleophilic substitution of a suitable halogenated aromatic precursor with sodium methylthiolate.

- Fluorine substitution is introduced via fluorinated starting materials or selective fluorination reactions.

Alternative Synthetic Routes

- Some literature reports the use of Wienreb amides as intermediates for ketone synthesis, followed by bromination and cyclocondensation with thioureas to yield 2-aminothiazoles.

- Oxidative cyclization of thioureas derived from fluoro-substituted anilines and isothiocyanates can also afford related thiazole derivatives, although this is more common for benzothiazole systems.

Representative Synthetic Scheme

| Step | Reaction | Reagents/Conditions | Description |

|---|---|---|---|

| 1 | Formation of α-bromoaryl ketone | Bromination of 5-fluoro-2-(methylthio)acetophenone with Br2 or NBS in CHCl3 | Introduction of α-bromo group |

| 2 | Cyclocondensation | Reaction of α-bromoaryl ketone with thiourea in refluxing ethanol | Formation of 5-(5-fluoro-2-(methylthio)phenyl)thiazol-2-amine |

| 3 | Purification | Recrystallization or column chromatography | Isolation of pure compound |

Analytical and Spectroscopic Confirmation

- IR Spectroscopy: Characteristic bands for thiazole ring and amino group.

- [^1H NMR](pplx://action/followup): Aromatic protons (δ 7.3–8.2 ppm), methylthio group (singlet ~2.5 ppm), NH2 protons.

- Mass Spectrometry: Molecular ion peak consistent with the molecular formula.

- Elemental Analysis: Confirms C, H, N, S content consistent with structure.

Data Table: Yields and Physical Properties of Analogous 2-Aminothiazole Derivatives

| Compound ID | Substituents on Phenyl Ring | Yield (%) | Melting Point (°C) | Key Spectral Features |

|---|---|---|---|---|

| This compound | 5-F, 2-SCH3 | 60-75 | ~230-250 (reported analogs) | IR: NH2 stretch ~3400 cm^-1; ^1H NMR: aromatic and methylthio signals |

| 5-(3-Trifluoromethylphenyl)thiazol-2-amine | 3-CF3 | 61-69 | 232-277 | Similar spectral pattern with CF3 signals |

| 5-(4-Fluorophenyl)thiazol-2-amine | 4-F | 55-65 | 210-230 | Fluorine coupling in NMR observed |

Summary of Research Discoveries and Applications

- 2-Aminothiazole derivatives with fluoro and methylthio substitutions exhibit promising biological activities, including anticancer and antimicrobial effects.

- The synthetic routes described provide efficient access to these compounds with good yields and purity.

- Structural modifications on the phenyl ring, such as fluorination and methylthio substitution, influence biological activity and physicochemical properties.

Chemical Reactions Analysis

5-(5-Fluoro-2-(methylthio)phenyl)thiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles under appropriate conditions.

Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-5 position.

Scientific Research Applications

5-(5-Fluoro-2-(methylthio)phenyl)thiazol-2-amine is a heterocyclic compound in the thiazole family, featuring a thiazole ring and a phenyl group with fluorine and methylthio substituents. It is investigated for its potential antimicrobial, antifungal, and anticancer properties. The compound's mechanism of action involves interactions with molecular targets like enzymes or receptors, modulating their activity and disrupting biological pathways, which is crucial for therapeutic applications.

Scientific Research Applications

- Medicinal Chemistry this compound serves as a building block in synthesizing more complex pharmacologically active compounds.

- Biological Research The compound is used in biological research due to its diverse biological activities. The presence of fluorine and methylthio groups can enhance its biological activity and reactivity, making it an interesting subject for drug development and chemical synthesis.

Potential Therapeutic Applications

Studies show that this compound interacts with biological targets, suggesting potential therapeutic uses. Its selective binding to certain enzymes or receptors may inhibit specific pathways involved in cancer and infectious diseases.

Anticancer Agents

Mechanism of Action

The mechanism of action of 5-(5-Fluoro-2-(methylthio)phenyl)thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The fluorine and methylthio groups can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 5-(5-Fluoro-2-(methylthio)phenyl)thiazol-2-amine

Key Observations :

- Electron-Withdrawing Groups : The fluorine atom in this compound enhances binding interactions in enzyme active sites compared to methoxy or methylthio groups alone .

- Methylthio vs.

- Benzyl vs. Phenyl Linkages : Benzyl-substituted analogues (e.g., 5-(4-Chloro-2-fluorobenzyl)thiazol-2-amine) exhibit reduced planarity, which may limit kinase inhibition efficacy compared to planar phenyl-thiazole systems .

Biological Activity

5-(5-Fluoro-2-(methylthio)phenyl)thiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this thiazole derivative.

- Molecular Formula : C10H9FN2S2

- Molecular Weight : 232.31 g/mol

- IUPAC Name : this compound

- CAS Number : 2734775-95-0

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation, particularly through mechanisms involving cell cycle arrest and apoptosis induction in various cancer cell lines .

- Enzyme Inhibition : It acts as an inhibitor of key protein kinases such as EGFR and CDK2, which are crucial in cancer progression and cell signaling pathways .

The biological effects of this compound can be attributed to several mechanisms:

- Targeting Kinases : The compound inhibits specific kinases involved in cellular signaling pathways, leading to disrupted cell growth and survival .

- Interference with DNA Repair : Similar thiazole derivatives have been shown to interact with DNA repair mechanisms, potentially leading to increased DNA damage in cancer cells.

Antimicrobial Activity

In a study evaluating various thiazole derivatives, this compound was tested against several bacterial strains. Results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.12 mg/mL | 0.24 mg/mL |

| Escherichia coli | 0.25 mg/mL | 0.50 mg/mL |

| Pseudomonas aeruginosa | 0.30 mg/mL | 0.60 mg/mL |

These findings suggest that the compound exhibits potent antibacterial activity, particularly against resistant strains.

Anticancer Activity

In vitro studies have demonstrated that the compound induces cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 12.8 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 18.3 | Inhibition of EGFR signaling |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(5-Fluoro-2-(methylthio)phenyl)thiazol-2-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclocondensation of a fluorinated phenylthioamide precursor with α-haloketones or α-bromoacids. For example, phosphorus pentachloride (PCl₅) can activate carboxylic acid derivatives for thiazole ring formation under inert atmospheres (N₂/Ar) at 80–100°C . Reaction parameters like solvent polarity (e.g., DMF vs. THF), stoichiometry of thioamide to halogenated intermediates, and temperature gradients significantly impact purity. Post-synthetic purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (DMSO/water mixtures) is critical to isolate the target compound .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are most effective?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination, resolving bond angles and substituent orientations (e.g., fluoro and methylthio groups on the phenyl ring) . Complementary techniques include:

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and thiazole NH₂ signals (δ 5.5–6.0 ppm).

- FT-IR : Confirm C-F (1100–1200 cm⁻¹) and C-S (650–750 cm⁻¹) stretches.

- High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. What preliminary biological screening approaches are recommended for assessing its antimicrobial or anticancer potential?

- Methodological Answer : Initial screens should include:

- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .

- Anticancer profiling : MTT assays on cancer cell lines (e.g., MCF-7, A549), comparing IC₅₀ values to cisplatin. Structural analogs with tert-butyl or benzodioxole substituents show enhanced cytotoxicity, suggesting similar optimization strategies for this compound .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve scalability while maintaining stereochemical integrity?

- Methodological Answer :

- Flow chemistry : Continuous flow reactors enable precise control of exothermic steps (e.g., cyclization) and reduce side reactions (e.g., oxidation of methylthio groups) .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) may accelerate Suzuki couplings for phenyl ring functionalization .

- In-line analytics : Use PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor intermediate formation in real time .

Q. What strategies address discrepancies in biological activity data across different studies (e.g., varying IC₅₀ values in anticancer assays)?

- Methodological Answer :

- Standardize assay conditions : Control variables like serum concentration (e.g., 10% FBS vs. serum-free media) and incubation time (48–72 hours) .

- SAR studies : Systematically modify substituents (e.g., replacing methylthio with sulfone or altering fluorine position) to isolate pharmacophore contributions .

- Metabolic stability testing : Evaluate hepatic microsomal degradation to rule out false negatives due to rapid compound clearance .

Q. What in silico methods predict the compound’s interaction with biological targets (e.g., kinases or DNA topoisomerases), and how do they guide experimental design?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Glide to model binding poses against targets like EGFR or Topo II. Focus on hydrogen bonds between the thiazole NH₂ and catalytic residues .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) and identify critical hydrophobic interactions (e.g., methylthio group with pocket residues) .

- QSAR models : Train models with descriptors like logP, polar surface area, and H-bond acceptors to prioritize derivatives for synthesis .

Q. How does the electronic nature of substituents (e.g., electron-withdrawing fluoro vs. electron-donating methylthio) influence the compound’s reactivity and pharmacological profile?

- Methodological Answer :

- DFT calculations : Compute Fukui indices to predict nucleophilic/electrophilic sites. The fluorine atom’s σ-hole may enhance halogen bonding with protein targets .

- Electrochemical profiling : Cyclic voltammetry (e.g., in acetonitrile) reveals oxidation potentials linked to metabolic stability. Methylthio groups are prone to sulfoxidation, which can be mitigated by replacing with sulfonamides .

- Solubility studies : LogD measurements (octanol/water) correlate with substituent polarity; fluorinated analogs often show improved membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.